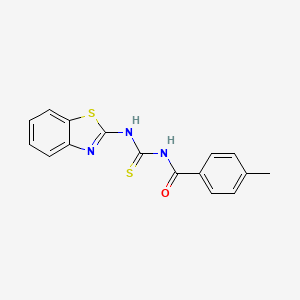

1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c1-10-6-8-11(9-7-10)14(20)18-15(21)19-16-17-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJVBDPIAKFNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Thiourea Derivatives in Organic and Medicinal Chemistry Research

Thiourea (B124793), an analogue of urea (B33335) where the oxygen atom is replaced by sulfur, and its derivatives are a well-established class of compounds with a broad spectrum of applications. semanticscholar.orgnih.gov These compounds are not only pivotal intermediates in organic synthesis but also exhibit a wide array of biological activities. semanticscholar.orgresearchgate.net The thiourea functional group, with its (R¹R²N)(R³R⁴N)C=S structure, is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org

In medicinal chemistry, thiourea derivatives have been investigated for numerous therapeutic applications. Their ability to form stable hydrogen bonds is a key feature influencing their interaction with biological targets like proteins and enzymes. nih.gov This has led to the development of thiourea-containing compounds with activities including:

Antimicrobial mdpi.com

Antiviral nih.gov

Anticancer semanticscholar.orgmdpi.com

Antitubercular researchgate.net

Antioxidant researchgate.net

The diverse applications of thiourea derivatives in both medicine and agriculture underscore their enduring importance in scientific research. semanticscholar.orgresearchgate.net

Significance of Benzothiazole and Benzoyl Moieties in Novel Compound Design

The design of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea strategically incorporates two other critical structural motifs: benzothiazole (B30560) and benzoyl.

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This motif is present in a variety of naturally occurring and synthetic compounds that exhibit significant pharmacological properties. crimsonpublishers.com The presence of the benzothiazole core has been associated with a wide range of biological activities, making it a key component in the design of new drugs. tandfonline.comresearchgate.net Several FDA-approved drugs, such as Riluzole, contain the benzothiazole ring system, highlighting its clinical relevance. crimsonpublishers.com

Rationale for the Academic Investigation of 1 Benzothiazol 2 Yl 3 4 Methyl Benzoyl Thiourea

The academic interest in 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea stems from a rational drug design strategy known as molecular hybridization. This approach involves covalently linking different pharmacophores to create a single hybrid molecule with the potential for enhanced activity, novel mechanisms of action, or improved selectivity compared to the individual components.

The synthesis of this particular compound combines:

The versatile thiourea (B124793) linker , known for its biological activities and its role as a flexible scaffold.

The benzothiazole (B30560) ring , a proven pharmacophore associated with a multitude of therapeutic effects. nih.gov

The 4-methyl-benzoyl group , a substituted aroyl moiety that can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target receptors.

Physicochemical Properties

Below is a table summarizing the key computed physicochemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₃N₃OS₂ |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-ylcarbamothioyl)-4-methylbenzamide |

| InChIKey | VBJVBDPIAKFNNN-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem CID 739022. nih.gov |

Methodological Landscape for the Comprehensive Study of Thiourea Compounds

Retrosynthetic Analysis and Precursor Identification for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, the primary disconnection points are the C-N bonds of the thiourea moiety. This approach reveals two principal synthetic routes.

The most direct disconnection is across the N-acyl bond and the N-aryl bond of the thiocarbonyl group. This leads to two key precursors:

2-Aminobenzothiazole (B30445) : This provides the heterocyclic amine component.

4-Methylbenzoyl isothiocyanate : This serves as the acyl isothiocyanate electrophile.

Further deconstruction of 4-methylbenzoyl isothiocyanate reveals its own precursors: 4-methylbenzoyl chloride and a source of the thiocyanate anion, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). iucr.orgnih.gov This pathway suggests a one-pot synthesis where the acyl isothiocyanate is generated in situ and immediately reacted with the amine.

An alternative, though less common, disconnection involves breaking the bond between the benzothiazole nitrogen and the thiocarbonyl carbon. This would suggest a pathway involving the formation of a benzothiazol-2-yl isothiocyanate and subsequent acylation, which is a less favored route. Therefore, the most logical and widely adopted synthetic strategy relies on the reaction between 2-aminobenzothiazole and an appropriate acylating agent.

Optimized Synthetic Routes for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea

Optimized synthesis of the target compound focuses on efficiency, yield, and purity. The most prevalent methods involve the generation and reaction of an acyl isothiocyanate intermediate.

The condensation of an acyl or aroyl isothiocyanate with a primary amine is a highly effective method for producing 1,3-disubstituted thioureas in excellent yields, often in a single step. nih.govresearchgate.net The synthesis of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea follows this reliable pathway.

The process typically begins with the in situ generation of 4-methylbenzoyl isothiocyanate. This is achieved by reacting 4-methylbenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, in a dry organic solvent like acetone. iucr.orgnih.gov The mixture is often heated under reflux to facilitate the formation of the isothiocyanate intermediate. iucr.org

Once the formation of 4-methylbenzoyl isothiocyanate is complete, a solution of 2-aminobenzothiazole in the same solvent is added to the reaction mixture. iucr.org The nucleophilic amine of the 2-aminobenzothiazole attacks the electrophilic carbon of the isothiocyanate group. The resulting mixture is then heated, typically under reflux, for several hours to drive the reaction to completion. iucr.orgnih.gov This general procedure has been successfully applied to synthesize various analogs, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea and 1-(benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea. iucr.orgnih.gov

While the isothiocyanate route is dominant, other condensation and coupling strategies can be employed to form the thiourea scaffold. These methods provide alternative pathways that can be useful depending on the availability of starting materials and the desired substitution patterns. A bibliographic review of synthetic methodologies for this class of compounds highlights several approaches beyond the use of pre-formed or in situ generated isothiocyanates. dntb.gov.ua

These alternative strategies include the reaction of substituted 2-aminobenzothiazoles with reagents such as:

(Thio)phosgenes : These can be used to form an isothiocyanate intermediate from the amine or to directly couple the amine and acyl components.

(Thio)carbamoyl chlorides : These reagents can introduce the thiocarbamoyl moiety.

1,1'-(Thio)carbonyldiimidazole (TCDI) : This acts as a thiocarbonyl transfer agent, reacting first with the amine and then with another nucleophile.

Carbon disulfide : In the presence of a base, 2-aminobenzothiazole can react with carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then be converted to the target thiourea. researchgate.net

These methods offer versatility in the synthesis of complex thiourea derivatives, although the isothiocyanate-mediated synthesis remains the most direct and widely used approach for acylthioureas like the title compound. dntb.gov.ua

Achieving high purity of the final product is critical. The purification of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea and its analogs typically involves precipitation followed by recrystallization.

After the reaction is complete, a common workup procedure involves pouring the reaction mixture into a large volume of cold, often acidified, water. nih.gov This causes the crude product to precipitate out of the solution as a solid, which can then be collected by filtration. nih.gov The solid is usually washed with cold solvent to remove any residual soluble impurities. nih.gov

For final purification, recrystallization is the most effective technique. The choice of solvent is crucial for obtaining high-purity crystals. Various solvents and solvent systems have been reported for analogous compounds, including:

A mixture of ethanol (B145695) and dichloromethane (B109758) nih.govresearchgate.net

The crude solid is dissolved in a minimum amount of the hot solvent or solvent mixture, and the solution is then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. The process yields the target compound as a purified solid, suitable for characterization and further use. iucr.orgnih.gov

Strategic Design and Synthesis of Structural Analogs and Derivatives

The strategic design of analogs is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR). For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, analogs can be readily synthesized by modifying either the benzothiazole ring or the benzoyl moiety.

The benzothiazole ring is a versatile scaffold that can be readily modified. By starting with different substituted 2-aminobenzothiazoles, a diverse library of analogs can be generated using the same fundamental synthetic routes described above. nih.govmdpi.com Substituents can be introduced at various positions of the benzothiazole core, most commonly at the 4, 5, 6, and 7-positions, to modulate the electronic and steric properties of the molecule.

The synthesis of these analogs involves reacting the appropriately substituted 2-aminobenzothiazole with the desired isothiocyanate. nih.govmdpi.com For example, reacting 4-methyl-2-aminobenzothiazole or 6-methoxy-2-aminobenzothiazole with an isothiocyanate would yield the corresponding N-(4-methyl-benzothiazol-2-yl) or N-(6-methoxy-benzothiazol-2-yl) thiourea derivative. nih.govsemanticscholar.org This modular approach allows for the systematic exploration of how different substituents on the benzothiazole ring influence the compound's properties.

Table 1: Examples of Substituted 2-Aminobenzothiazoles for Analog Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Resulting Analog Scaffold | Potential Modification |

|---|---|---|

| 2-Amino-4-methylbenzothiazole | N-(4-methyl-1,3-benzothiazol-2-yl)- | Steric bulk near the thiourea linkage |

| 2-Amino-6-methylbenzothiazole | N-(6-methyl-1,3-benzothiazol-2-yl)- | Electron-donating group at C6 |

| 2-Amino-6-methoxybenzothiazole | N-(6-methoxy-1,3-benzothiazol-2-yl)- | Strong electron-donating group at C6 |

| 2-Amino-6-chlorobenzothiazole | N-(6-chloro-1,3-benzothiazol-2-yl)- | Electron-withdrawing group at C6 |

| 2-Amino-6-cyanobenzothiazole | N-(6-cyano-1,3-benzothiazol-2-yl)- | Strong electron-withdrawing group at C6 |

Substituent Effects and Variations on the 4-Methyl-Benzoyl Moiety

The 4-methyl-benzoyl moiety in 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea serves as a critical component for molecular recognition and activity, and its substitution has been a key strategy in the design of analogs with modified properties. Structure-activity relationship (SAR) studies on related N-benzoyl-N'-benzothiazolylthioureas reveal that the nature and position of the substituent on the benzoyl ring significantly influence the compound's biological efficacy.

The following table summarizes the effects of various substituents at the para-position of the benzoyl ring in analogous benzothiazolyl thiourea compounds, drawing from broader studies on this class of molecules.

| Substituent (at para-position) | Observed Effects on Analogs | Reference Compound Example |

| -CH₃ (Methyl) | Baseline activity, moderate lipophilicity. | 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea |

| -Br (Bromo) | Electron-withdrawing, increases lipophilicity. The resulting compound, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, has been successfully synthesized and structurally characterized. iucr.org | 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea |

| -NO₂ (Nitro) | Strong electron-withdrawing group, enhances potential for hydrogen bonding. The analog 1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea has been studied, with its structure stabilized by intermolecular hydrogen bonds involving the nitro group. nih.gov | 1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea |

| -H (Unsubstituted) | Provides a fundamental scaffold for comparison. The compound 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea has been synthesized and its crystal structure determined. researchgate.net | 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea |

These variations underscore the electronic and steric tunability of the 4-methyl-benzoyl moiety, which is pivotal for optimizing the therapeutic potential of this class of compounds.

Isomerism and Tautomeric Considerations within the Thiourea Linkage

The thiourea linkage [-NH-C(=S)-NH-] is a structurally dynamic component of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, exhibiting both isomerism and tautomerism that are crucial to its chemical behavior and biological function.

Tautomerism:

The thiourea group can exist in two primary tautomeric forms: the thione form (amide) and the thiol form (imidic acid). researchgate.net

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two N-H bonds.

Thiol Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).

Theoretical and experimental studies on related benzothiazole derivatives have shown that the thione tautomer is generally more stable than the thiol form. researchgate.netccsenet.org For the title compound, the equilibrium lies significantly toward the thione form. Crystal structure analyses of closely related compounds, such as 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea and its 4-bromo analog, confirm that the molecule crystallizes exclusively in the solid thioamide (thione) form. iucr.orgresearchgate.net

Isomerism and Conformation:

Rotational isomerism (conformational isomerism) around the single bonds of the thiourea bridge dictates the molecule's three-dimensional shape. The conformation is influenced by steric hindrance and intramolecular hydrogen bonding.

Structural studies reveal that the thiourea moiety, —C(O)—NH—C(=S)—NH—, tends to be nearly planar. iucr.orgdntb.gov.ua This planarity is often stabilized by an intramolecular hydrogen bond between the N-H proton adjacent to the benzothiazole ring and the carbonyl oxygen atom of the benzoyl group. iucr.orgresearchgate.net This interaction results in the formation of a stable, planar, six-membered pseudo-ring, often described with the graph-set notation S(6). iucr.orgresearchgate.net

The relative orientation of the benzothiazole and benzoyl groups with respect to the thiourea linkage is also a key feature. In the solid state, analogs like 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea adopt a conformation where the 4-bromobenzamido and 2-benzothiazolyl moieties are in a trans configuration with respect to the N-C(S) bond. dntb.gov.ua This arrangement minimizes steric repulsion and is a common feature among N-aroyl-N'-arylthioureas.

The table below outlines the key isomeric and tautomeric features of the thiourea linkage.

| Feature | Description | Predominant Form in 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea |

| Tautomerism | Equilibrium between thione (-NH-C(=S)-) and thiol (-N=C(-SH)-) forms. | Thione form is energetically favored and observed in the solid state. researchgate.netresearchgate.netccsenet.org |

| Conformation | Spatial arrangement around the C-N bonds of the thiourea linker. | A planar conformation is stabilized by an intramolecular N-H···O hydrogen bond, forming a pseudo-S(6) ring. iucr.orgresearchgate.net |

| Rotational Isomerism | Orientation of the benzoyl and benzothiazolyl groups relative to the C=S bond. | A trans conformation is typically observed between the benzoyl and benzothiazolyl groups across the thiourea bridge. dntb.gov.ua |

These structural characteristics are fundamental to understanding the molecule's reactivity, crystal packing, and interactions with biological macromolecules.

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of the molecule. Data from nuclear magnetic resonance, vibrational, electronic, and mass spectrometry collectively offer a complete picture of the compound's identity and behavior.

While specific experimental spectra for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its constituent functional groups and data from closely related analogues.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole and the 4-methylphenyl rings, typically appearing in the downfield region (δ 7.0-8.5 ppm). The methyl group protons on the 4-methylbenzoyl moiety would produce a characteristic singlet in the upfield region (around δ 2.4 ppm). Two key signals corresponding to the N-H protons of the thiourea linkage are also anticipated, which may appear as broad singlets at a significant downfield shift due to hydrogen bonding and the influence of adjacent electron-withdrawing groups.

The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) expected at approximately 165-175 ppm and 180-190 ppm, respectively. The various aromatic carbons and the methyl carbon would also exhibit signals in their expected regions.

NMR spectroscopy is also the primary tool for investigating tautomerism within the acylthiourea backbone. The molecule can potentially exist in thione-thiol and keto-enol forms. High-resolution NMR studies would be crucial in determining the predominant tautomer in solution by observing the presence and chemical shifts of the N-H, O-H, or S-H protons.

Vibrational spectroscopy confirms the presence of key functional groups and provides insight into intramolecular interactions. The FT-IR spectrum, based on data from analogous structures, presents several characteristic absorption bands that are instrumental for structural confirmation. iucr.org

Key vibrational frequencies observed in related compounds are indicative of the functional groups present in 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea. iucr.org The presence of N-H stretching bands around 3015-3075 cm⁻¹ confirms the amine groups in the thiourea linkage. A strong absorption band near 1675 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration. iucr.org Bands in the 1546-1563 cm⁻¹ region are assigned to the C=C stretching of the aromatic rings, while absorptions around 1439-1451 cm⁻¹ correspond to C-N stretching vibrations within the molecule. iucr.org The position and broadness of the N-H and C=O bands are particularly sensitive to hydrogen bonding, and their analysis supports the presence of a strong intramolecular N-H···O=C hydrogen bond.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3075 | Thiourea Amide |

| N-H Stretch | ~3015 | Thiourea Amide |

| C=O Stretch | ~1675 | Benzoyl Carbonyl |

| C=C Stretch | ~1563 | Aromatic Ring |

| C=C Stretch | ~1546 | Aromatic Ring |

| C-N Stretch | ~1451 | Thiourea/Benzothiazole |

| C-N Stretch | ~1439 | Thiourea |

Data based on the closely related 4-bromo analogue. iucr.org

The electronic absorption spectrum of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is characterized by the presence of multiple chromophores, including the benzothiazole ring, the 4-methylbenzoyl group, and the thiourea moiety. These groups give rise to intense absorption bands in the UV-visible region, primarily due to π→π* and n→π* electronic transitions.

Mass spectrometry provides definitive evidence for the molecular weight and elemental composition of the compound and offers insight into its fragmentation pathways under ionization. The exact mass of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is 327.05000439 Da. nih.gov

Analysis of the fragmentation pattern reveals key structural components. The molecular ion [M]⁺ is observed at an m/z of 327. nih.gov The most abundant peak (base peak) appears at m/z 119, corresponding to the stable 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺. Another significant fragment is found at m/z 91, which is characteristic of the tropylium (B1234903) ion [C₇H₇]⁺, formed via rearrangement of the 4-methylbenzoyl fragment. nih.gov These fragments confirm the presence and connectivity of the 4-methylbenzoyl portion of the molecule.

| m/z Value | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 327 | 3rd Highest | [M]⁺ (Molecular Ion) |

| 119 | Top Peak | [CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation) |

| 91 | 2nd Highest | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from PubChem CID 739022. nih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction offers the most definitive insight into the three-dimensional structure of a molecule in the solid state. While the specific crystal structure for the 4-methyl derivative has not been reported, extensive data on closely related analogues, including the 4-bromo, 4-nitro, and unsubstituted benzoyl derivatives, provide a clear and consistent model of its expected conformation and geometry. nih.govresearchgate.netresearchgate.netnih.gov

In the crystalline state, the molecule adopts a largely planar conformation, stabilized by a significant intramolecular hydrogen bond. nih.govresearchgate.net An N-H···O hydrogen bond forms between one of the thiourea amide protons and the carbonyl oxygen of the benzoyl group. nih.govresearchgate.netresearchgate.net This interaction creates a stable pseudo-six-membered ring, often referred to as an S(6) ring motif in graph-set notation. nih.govresearchgate.net

The central thiourea fragment (–NH–C(=S)–NH–) is essentially planar. The benzothiazole moiety typically adopts a cis conformation with respect to the thiocarbonyl sulfur atom across the C-N bond, while the 4-methylbenzoyl group adopts a trans conformation. nih.gov The benzothiazole and 4-methylphenyl rings are nearly coplanar with the thiourea bridge, though a slight twist is observed, with dihedral angles between the rings and the thiourea plane typically being small. nih.govresearchgate.net For instance, in the 4-bromo analogue, the dihedral angles between the thiourea fragment and the benzothiazole and bromophenyl rings are 1.94° and 8.64°, respectively. nih.gov This near-planar arrangement facilitates conjugation across the molecular backbone.

| Structural Feature | Description | Significance |

|---|---|---|

| Intramolecular H-Bond | N-H···O=C | Stabilizes conformation, forms S(6) pseudo-ring |

| Substituent Conformation | Benzothiazole is cis, Benzoyl is trans to C=S | Defines the overall molecular shape |

| Planarity | The thiourea bridge and aromatic rings are nearly coplanar | Maximizes electronic conjugation |

| Dihedral Angles | Small twist between the aromatic rings and the thiourea plane | Relieves minor steric strain |

Conformational data based on analysis of closely related crystal structures. nih.govresearchgate.netresearchgate.net

Due to the absence of specific scientific literature detailing the experimental structural and conformational analysis for the compound “1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea,” it is not possible to generate the requested article.

A thorough search of available scientific databases and literature has revealed no specific studies on the crystal structure, intramolecular hydrogen bonding, intermolecular interactions, or solution-state dynamics for this particular molecule. The existing research focuses on closely related analogues, such as the 4-chloro, 4-bromo, and 4-nitro substituted derivatives.

Adhering to the strict instructions to focus solely on "1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea" and to not introduce information from other examples, the generation of a scientifically accurate and verifiable article as per the provided outline is not feasible at this time. To provide such an analysis would require access to crystallographic data (e.g., CIF files) or detailed spectroscopic studies (e.g., multi-solvent NMR analysis) that have not been published for this specific compound.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, DFT calculations provide fundamental insights into its geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT, typically with a basis set such as B3LYP/6-311+G(d,p), is the first step in characterizing the molecule. This process calculates the lowest energy conformation of the molecule. For analogous N-benzoyl-N'-(benzothiazol-2-yl)thioureas, studies show that the molecular structure is nearly planar. This planarity is stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea linker and the carbonyl oxygen atom, forming a pseudo-S(6) ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

HOMO: For this class of compounds, the HOMO is generally distributed over the electron-rich benzothiazole ring and the sulfur atom of the thiourea group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is typically localized on the benzoyl moiety and the C=S group, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap provides insights into the molecule's reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Description | Predicted Significance for the Title Compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic reactivity. The map displays different colors to represent regions of varying electrostatic potential.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, these regions are expected around the carbonyl oxygen and the thiocarbonyl sulfur atoms.

Blue Regions (Positive Potential): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the N-H protons of the thiourea group.

Green Regions (Neutral Potential): These areas represent neutral or nonpolar regions of the molecule, such as the aromatic rings.

This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule. Key predicted frequencies would include the N-H stretching, C=O stretching, and C=S stretching vibrations, which are characteristic of the thiourea backbone.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values serve as a powerful tool for confirming the molecular structure determined from experimental NMR data.

Molecular Dynamics Simulations and Conformational Landscape Mapping

While DFT provides insights into a static, minimum-energy structure, molecular dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent).

Assessment of Conformational Preferences and Flexibility

MD simulations can reveal the preferred conformations of the molecule in solution. For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, simulations would likely show that the planar conformation, stabilized by the intramolecular N-H···O hydrogen bond, is highly populated. However, rotations around the C-N single bonds of the thiourea linker would allow the molecule to access other, higher-energy conformations. Analysis of the dihedral angle trajectories over the simulation time provides a map of the conformational landscape and the flexibility of the molecule. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Solvent Interaction Models and Solvation Effects

The interaction of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea with solvents is a critical factor influencing its conformational stability, reactivity, and bioavailability. Computational chemistry offers powerful tools to model these effects using both explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules, typically water, and their interactions with the solute. Molecular dynamics (MD) simulations in a water-based system can reveal how water molecules form hydrogen bonds with the thiourea and benzoyl moieties of the compound. rsc.org These simulations can track the dynamic behavior of the solute-solvent system over time, providing detailed information on the stability of specific conformations and the strength of interactions with residues at a potential binding site. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less intensive and is often used in Density Functional Theory (DFT) calculations to understand the electronic properties and reactivity of a molecule in a solvent environment. For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, these models can predict how the polarity of the solvent affects its geometric structure and energy levels (e.g., HOMO-LUMO gap), which are crucial for its reactivity. researchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Approaches (Theoretical Framework)semanticscholar.org

Computational Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. semanticscholar.org For the benzothiazole thiourea scaffold, SAR studies provide a theoretical framework to understand how structural modifications influence biological activity. The core structure, consisting of a benzothiazole ring linked to a 4-methylbenzoyl group via a thiourea bridge, possesses several key features that can be computationally analyzed. benthamscience.com These include hydrogen bond donors (N-H groups), hydrogen bond acceptors (C=S and C=O groups), aromatic rings for π-π stacking, and a hydrophobic methyl group. benthamscience.comnih.gov

Computational approaches allow for the systematic evaluation of how changes to this scaffold, such as altering substituents on the benzoyl or benzothiazole rings, affect its interaction with a biological target. benthamscience.com

Pharmacophore Modeling and Ligand-Based Design Principlesbenthamscience.com

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea and its analogs, a pharmacophore model can be constructed based on their common structural motifs. mdpi.com

Key pharmacophoric features for this class of compounds would likely include:

Hydrogen Bond Donors (HBD): The two N-H protons of the thiourea linker.

Hydrogen Bond Acceptors (HBA): The oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group.

Aromatic Rings (AR): The benzothiazole system and the 4-methylphenyl ring, which can engage in hydrophobic and π-stacking interactions.

Hydrophobic Feature (HY): The methyl group on the phenyl ring.

By mapping these features, computational models can screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to exhibit similar biological activities. mdpi.com This approach is particularly valuable when the precise structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) Descriptorsrsc.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. atlantis-press.com For a series of analogs of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, a QSAR model could be developed using descriptors categorized as electronic, steric, and lipophilic. atlantis-press.comresearchgate.net

A hypothetical QSAR analysis would involve calculating these descriptors for each analog and correlating them with their measured biological activity to generate a predictive model.

| Steric | Molar Refractivity (CMR) | A measure of the molecule's volume and polarizability | Correlates with the volume of the molecule and van der Waals interactions. atlantis-press.com |

The resulting QSAR equation can guide the design of new derivatives with potentially enhanced activity. atlantis-press.com

Molecular Docking Simulations with Hypothetical Target Sites (Mechanistic Insights)rsc.orgsemanticscholar.orgbenthamscience.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. biointerfaceresearch.com For 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, docking simulations can provide mechanistic insights into its potential biological activity by modeling its interaction with the active sites of hypothetical protein targets. Based on the activities of related benzothiazole and thiourea compounds, several potential targets could be investigated. researchgate.netnih.gov

Studies on similar compounds have explored targets such as bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase, as well as protein kinases involved in cancer. researchgate.netbiointerfaceresearch.comnih.gov Docking simulations of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea into such targets would likely reveal key binding interactions. Intramolecular hydrogen bonds often contribute to a planar conformation of the thiourea moiety, which facilitates binding. researchgate.netresearchgate.net

Table 2: Hypothetical Docking Simulation Insights

| Hypothetical Target | Potential Key Interactions | Mechanistic Implication |

|---|---|---|

| Bacterial DNA Gyrase | Hydrogen bonds between thiourea NH/CO groups and active site residues (e.g., Asp, Arg); Hydrophobic interactions of the benzothiazole and methylphenyl rings. nih.gov | Inhibition of DNA replication, suggesting potential antibacterial activity. |

| Tyrosyl-tRNA Synthetase | Formation of hydrogen bonds with key amino acids (e.g., Tyr, Asp) in the binding pocket; π-π stacking with aromatic residues. researchgate.net | Disruption of bacterial protein synthesis, indicating a possible antibacterial mechanism. |

| Protein Kinase (e.g., p56lck, VEGFR2) | Hydrogen bonding with hinge region residues; Hydrophobic interactions within the ATP-binding pocket. atlantis-press.combiointerfaceresearch.com | Inhibition of signaling pathways, suggesting potential anticancer or anti-inflammatory activity. |

These simulations can elucidate the binding mode and affinity, helping to rationalize the compound's biological activity and providing a basis for designing more potent and selective inhibitors. biointerfaceresearch.com

Mechanistic Studies of Molecular and Cellular Interactions in Vitro Focus

Investigation of Molecular Target Binding Mechanisms (Biochemical Level)

The interaction of benzothiazole-containing compounds with specific biomolecules is a critical determinant of their biological activity. Research has delved into their effects on enzymes, receptors, and nucleic acids to elucidate their mechanisms at a biochemical level.

Enzyme Inhibition Kinetics and Mechanistic Pathways

Benzothiazole (B30560) urea (B33335) and thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes. A closely related urea analog, N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea, demonstrated substantial inhibitory activity against the enzyme α-chymotrypsin, with a reported IC50 value of 20.6 ± 0.06 μM. nih.govresearchgate.net The study suggested that for this class of compounds, the inhibitory activity is enhanced by reducing steric hindrance, with the para-substituted derivative being more active than its ortho or meta counterparts. nih.govresearchgate.net The thiourea moiety is recognized for its capacity to form hydrogen bonds within the ATP binding cavity of enzymes, which can contribute to inhibitory activity. mdpi.com

Furthermore, other benzothiazole derivatives have been shown to inhibit bacterial type II topoisomerases, specifically the ATPase activity of GyrB and ParE, with 50% inhibitory concentrations (IC50) of less than 0.1 μg/ml. nih.gov This highlights the potential for this chemical class to disrupt crucial enzymatic processes.

Interactive Table: Enzyme Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 Value |

| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | α-Chymotrypsin | 20.6 ± 0.06 μM |

| Benzothiazole ethyl urea analog A | GyrB/ParE ATPase | <0.1 μg/ml |

| Benzothiazole ethyl urea analog B | GyrB/ParE ATPase | <0.1 μg/ml |

Receptor-Ligand Binding Affinity and Specificity

While specific receptor binding studies for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea are not extensively detailed in the reviewed literature, the broader class of benzothiazole derivatives is known to interact with various cellular receptors. The structural features of the benzothiazole ring fused with a thiourea or urea moiety allow for diverse molecular interactions, suggesting potential for specific receptor engagement. Further research is required to characterize the receptor-ligand binding affinity and specificity of this particular compound.

Nucleic Acid (DNA/RNA) Interaction Modes and Consequences

The interaction with DNA is a significant mechanism for many anticancer agents. Benzothiazole thiourea derivatives have been investigated as inhibitors of DNA topoisomerases. mdpi.comsemanticscholar.orgtandfonline.com These enzymes are crucial for managing DNA topology during replication and transcription, making them valuable targets for cancer therapy.

Studies on certain benzothiazole derivatives have shown they act as potent human topoisomerase IIα inhibitors. researchgate.net One such derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a highly effective inhibitor with an IC50 value of 39 nM. researchgate.net Mechanistic investigations revealed that this compound was not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme, thereby interrupting the DNA-enzyme binding. researchgate.net Additionally, some benzothiazole urea derivatives have been shown to bind to the G-quadruplex of human telomere DNA. nih.gov

Cellular Mechanisms of Action (In Vitro Cell Line Studies)

The effects of benzothiazole thiourea derivatives at the cellular level, particularly their ability to induce cell death and halt proliferation in cancer cell lines, have been a major focus of investigation.

Apoptosis Induction Pathways and Cytotoxicity Mechanisms

Numerous studies have provided evidence that benzothiazole thiourea derivatives exert cytotoxic effects on various cancer cell lines and can induce apoptosis, or programmed cell death. researchgate.netbakhtiniada.ru

For example, a novel benzothiazole derivative (BTD) was shown to suppress cell proliferation and promote apoptosis in colorectal cancer cells. nih.govnih.govbohrium.comresearchgate.net The mechanism was identified as the ROS–mitochondria-mediated apoptotic pathway, characterized by an increase in reactive oxygen species (ROS) generation and a subsequent loss of mitochondrial transmembrane potential. nih.govnih.govresearchgate.net

In another study, the cytotoxicity of several benzothiazole thiourea compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervix), and HT-29 (colon). researchgate.netbakhtiniada.ru One derivative, 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea, showed potent activity, particularly against the HT-29 cell line. researchgate.netbakhtiniada.ru Flow cytometry analysis confirmed its ability to induce apoptosis, with treated HT-29 cells showing a large apoptotic population (79.45%), which was significantly higher than that induced by the standard chemotherapeutic drug cisplatin (B142131) (65.28%) at the same concentration. researchgate.netbakhtiniada.ruresearchgate.net

Interactive Table: Cytotoxicity of Benzothiazole Thiourea Derivative (Vd) *

| Cell Line | IC50 (μM) after 72h |

| MCF-7 (Breast Cancer) | 6.72 ± 3.00 |

| HeLa (Cervical Cancer) | 4.97 ± 1.89 |

| HT-29 (Colon Cancer) | 3.90 ± 2.05 |

| K-562 (Leukemia) | 40.5 ± 5.59 |

| Neuro-2a (Neuroblastoma) | 22.7 ± 2.90 |

| *Data for compound 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea researchgate.net |

Cell Cycle Modulation and Growth Arrest

The modulation of the cell cycle is a key mechanism through which anticancer agents inhibit tumor growth. Some benzothiazole derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. researchgate.net This arrest can be a consequence of DNA damage induced by the inhibition of enzymes like topoisomerase IIα, which triggers cellular checkpoints to halt cell division and can ultimately lead to apoptosis. researchgate.net While specific cell cycle analysis for 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is not detailed, the known effects of related compounds on DNA and associated enzymes suggest that interference with cell cycle progression is a likely component of its mechanism of action. researchgate.net

Inhibition of Specific Cellular Pathways (e.g., Signal Transduction)

Research into the broader class of benzothiazole thiourea derivatives suggests that their cytotoxic effects against cancer cells are often mediated through the induction of apoptosis, or programmed cell death. While specific studies on 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea are limited, investigations into structurally similar compounds provide insights into potential mechanisms. For instance, certain benzothiazolylthiocarbamides have been shown to trigger apoptosis in cancer cell lines. One study demonstrated that 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea induced a significant apoptotic population (79.45%) in HT-29 human colon cancer cells, an effect that was 1.2-fold higher than that of the established anticancer drug cisplatin at the same concentration. researchgate.net This suggests that the benzothiazole thiourea scaffold is a potent inducer of apoptotic pathways.

The thiourea moiety itself is recognized for its ability to form hydrogen bonds within the ATP binding sites of enzymes, a characteristic that has been leveraged in the design of tyrosine kinase inhibitors. mdpi.com This suggests a plausible mechanism wherein 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea could interfere with signal transduction pathways that are critical for cancer cell proliferation and survival by targeting the ATP-binding pockets of key kinases. Although direct evidence for the specific kinases inhibited by this compound is not yet available, the structural motif is indicative of such potential interactions.

Furthermore, related benzothiazole derivatives have been found to inhibit enzymes crucial for DNA replication and integrity, such as DNA gyrase and topoisomerase IV. nih.gov This mode of action disrupts essential cellular processes and can lead to cell cycle arrest and apoptosis. While these studies were conducted on different derivatives, they highlight a common mechanistic theme for the benzothiazole scaffold.

Table 1: Cytotoxic Activity of Representative Benzothiazole Thiourea Derivatives

| Compound Reference | Cell Line | IC50 (µM) | Observed Effect |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea researchgate.net | HT-29 (Colon Cancer) | 3.90 ± 2.05 | Induction of Apoptosis |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea researchgate.net | HeLa (Cervical Cancer) | 4.97 ± 1.89 | Cytotoxicity |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea researchgate.net | MCF-7 (Breast Cancer) | 6.72 ± 3.00 | Cytotoxicity |

| N-(4-methyl-BT-2-yl)-N’-(BI-N-sulfonyl)urea nih.gov | EKVX (Non-small cell lung cancer) | 1.7 | Antitumor Activity |

| N-(4-methyl-BT-2-yl)-N’-(BI-N-sulfonyl)urea nih.gov | RPMI-8226 (Leukemia) | 21.5 | Antitumor Activity |

Elucidation of Structure-Mechanism Relationships

The biological activity of benzothiazole thiourea derivatives is intricately linked to their structural and conformational properties. Understanding these relationships is crucial for the design of more potent and selective therapeutic agents.

The benzothiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. dntb.gov.ua Its planar and aromatic nature allows for various non-covalent interactions with biological macromolecules. Substitutions on the benzothiazole ring have been shown to significantly modulate activity. For example, the presence of an ethoxy group at the 6-position of the benzothiazole ring in a related thiourea derivative enhanced its apoptotic-inducing activity. researchgate.net

The thiourea linker is critical for the molecule's conformational flexibility and its ability to form hydrogen bonds. The N-H protons and the sulfur and oxygen atoms of the acylthiourea group can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with target proteins. researchgate.net The thiourea moiety's capacity to engage in such interactions is a key determinant of the inhibitory potential of this class of compounds. mdpi.com

The 4-methyl-benzoyl group at the N'-position of the thiourea linker also plays a significant role in defining the molecule's biological profile. The nature and position of the substituent on the benzoyl ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins. In a study on N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl)urea, a urea analog, the para-substituted methyl group was found to be favorable for inhibitory activity against α-chymotrypsin, with the activity being enhanced by reducing steric hindrance in the order of ortho > meta > para substitution. mdpi.com This suggests that the substitution pattern on the phenyl ring is a critical determinant of biological activity.

The three-dimensional conformation of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is a key factor governing its interaction with biological targets. X-ray crystallography studies of related compounds, such as 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, reveal important conformational features. nih.gov These molecules often adopt a relatively planar conformation, which is stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

The thiourea moiety itself is often nearly coplanar with the benzothiazole ring, which may facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket. The relative orientation of the benzoyl and benzothiazole groups, often found in a trans conformation with respect to the N-C bond of the thiourea linker, also contributes to the specific shape of the molecule and its ability to fit into a biological target. dntb.gov.ua

Table 2: Key Structural and Conformational Features of Benzothiazole Thiourea Derivatives

| Feature | Description | Implication for Biological Activity |

| Benzothiazole Ring | Planar, aromatic heterocyclic system. | Facilitates non-covalent interactions with biological targets. Substitutions modulate activity. |

| Thiourea Linker | Flexible linker capable of hydrogen bonding. | Crucial for binding to target proteins through hydrogen bond formation. |

| Substituted Benzoyl Group | Aromatic ring with substituents affecting electronic and steric properties. | Influences binding affinity and selectivity. The position of the substituent is critical. |

| Molecular Planarity | Often exhibits a relatively planar conformation. | Potentially important for effective binding to planar regions of target sites. |

| Intramolecular Hydrogen Bonding | Forms a pseudo-S(6) planar ring. | Stabilizes the planar conformation, which can be favorable for biological activity. |

| Dihedral Angles | Defines the relative orientation of the aromatic rings. | Determines the overall three-dimensional shape and fit within a binding pocket. |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea

The functionality of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea as a ligand in coordination chemistry is dictated by the availability and arrangement of its electron-donating atoms. uzh.ch

1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is a multidentate ligand with several potential coordination sites. The primary donor atoms involved in metal chelation are the carbonyl oxygen (O) of the benzoyl group and the thiocarbonyl sulfur (S) of the thiourea (B124793) moiety. ksu.edu.trresearchgate.net Coordination through these atoms results in the formation of a stable, pseudo-six-membered chelate ring with the metal center. nih.gov

This O,S-bidentate coordination is a common feature for N-benzoylthiourea derivatives. uzh.ch The ligand can coordinate as a neutral molecule or, more commonly, as a monoanionic ligand after deprotonation of the N-H proton adjacent to the benzoyl group. researchgate.net In some cases, the ligand may act as a monodentate ligand, coordinating only through the sulfur atom. mdpi.comresearchgate.net The nitrogen atoms of the thiourea group and the benzothiazole (B30560) ring also possess lone pairs of electrons, but chelation involving the carbonyl oxygen and thiocarbonyl sulfur is generally favored. researchgate.net

The coordination behavior of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea is influenced by its acid-base properties and the potential for tautomerism. The molecule contains acidic protons on the nitrogen atoms of the thiourea backbone. ias.ac.in The proton on the nitrogen adjacent to the electron-withdrawing benzoyl group is particularly acidic and can be readily lost, allowing the ligand to coordinate as a monoanion. researchgate.net This deprotonation is often facilitated by the presence of a base during complex synthesis. mdpi.com

The ligand can exist in tautomeric thione and thiol forms. researchgate.net In the solid state and in solution, it predominantly exists in the thione form (C=S). researchgate.net However, upon coordination to a metal ion, especially after deprotonation, the electronic structure changes, and the bonding can be described as involving a delocalized system. The thiol form becomes more relevant in the deprotonated state, where the negative charge is delocalized over the S-C-N-C-O fragment. researchgate.netias.ac.in This delocalization enhances the stability of the resulting metal complex. Theoretical studies on related benzothiazole derivatives confirm the stability of the thione tautomer over the thiol form. ccsenet.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea typically involves the reaction of the ligand with a suitable metal salt in an organic solvent. ksu.edu.tr

Metal complexes of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea can be synthesized through a general procedure. Typically, a solution of the ligand in a solvent such as acetone, ethanol (B145695), or methanol (B129727) is mixed with a solution of a transition metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O). ksu.edu.trias.ac.in The reaction is often carried out under reflux for several hours. biointerfaceresearch.com The resulting complexes, which may precipitate upon cooling, can be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the reaction, typically a 2:1 ligand-to-metal ratio, often yields complexes of the type [M(L)₂], where L is the deprotonated form of the ligand. mdpi.com For some metals like Pt(II) or Au(I), specific precursors and reaction conditions may be required. researchgate.net

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of metal-ligand bond formation. Upon complexation, the vibrational frequency of the C=S bond (typically around 707 cm⁻¹) shifts to a lower wavenumber, indicating the involvement of the sulfur atom in coordination. mdpi.com Similarly, the C=O stretching frequency also shifts, confirming the participation of the carbonyl oxygen. The N-H stretching bands, present in the free ligand, often diminish or disappear in the complex, consistent with deprotonation upon coordination. mdpi.com New bands at lower frequencies can be assigned to M-S and M-O vibrations.

Table 1: Typical IR Spectral Data for a Benzoylthiourea (B1224501) Ligand and its Metal Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Coordination |

|---|---|---|---|

| ν(N-H) | ~3176 | Broadened or Absent | Indicates deprotonation/coordination |

| ν(C=O) | ~1680 | ~1650 | Shift to lower frequency |

| ν(C=S) | ~710 | ~680 | Shift to lower frequency |

NMR Spectroscopy: In the ¹H-NMR spectrum of the ligand, the N-H protons appear as distinct signals. Upon formation of the complex, the signal for the acidic N-H proton typically disappears, confirming its deprotonation. ias.ac.in The chemical shifts of aromatic protons in the benzothiazole and 4-methylphenyl rings may also shift upon coordination due to changes in the electronic environment. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the free ligand shows absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the thiourea moiety. In the spectra of the metal complexes, these bands may be shifted (either bathochromically or hypsochromically). New bands may also appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing information about the coordination geometry. ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II) or Co(II), EPR spectroscopy is a valuable tool. biointerfaceresearch.com The EPR spectrum can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. ias.ac.in

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. researchgate.net For related benzothiazolyl-benzoyl-thiourea complexes, crystal structures reveal that the ligand typically acts as a bidentate chelating agent, binding through the carbonyl oxygen and the thiourea sulfur. researchgate.netnih.gov This O,S-coordination leads to the formation of a planar six-membered ring. nih.gov

The molecule of the free ligand is often nearly planar. nih.govresearchgate.net In complexes, the geometry around the metal center depends on the metal ion and its coordination number. For instance, with a 2:1 ligand-to-metal ratio, Cu(II) and Ni(II) can form square planar complexes, while Co(II) and Zn(II) might adopt tetrahedral or octahedral geometries. ias.ac.in X-ray data provide precise bond lengths and angles, such as the M-S and M-O distances, which are typically in the range of 2.2-2.4 Å and 2.0-2.2 Å, respectively. researchgate.net

Table 2: Representative Crystallographic Data for a Related Compound, 1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₄O₃S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1596 (3) |

| b (Å) | 17.9071 (5) |

| c (Å) | 11.5768 (4) |

| β (°) | 96.446 (4) |

| Volume (ų) | 1474.85 (9) |

Theoretical Studies of Metal Complexation

Theoretical and computational chemistry provide powerful tools for understanding the behavior of metal complexes at a molecular level. For ligands like 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, these studies can predict geometric structures, the nature of metal-ligand interactions, and electronic properties before a complex is ever synthesized in a lab. Such insights are invaluable for designing new complexes with desired characteristics.

DFT Investigations on Metal-Ligand Bonding and Complex Stability

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of transition metal complexes involving thiourea derivatives. scirp.org These calculations allow for the optimization of molecular geometries to find the most stable conformations and provide a detailed picture of the bonding between the metal center and the 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea ligand.

Research on structurally similar benzothiazole thiourea compounds demonstrates that the ligand can coordinate with metal ions in a bidentate fashion, typically through the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group, forming a stable chelate ring. mdpi.com DFT calculations help elucidate the nature of these bonds by analyzing molecular orbitals, charge distribution, and bond orders.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the chemical reactivity and kinetic stability of the complex; a larger gap generally implies higher stability. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the charge transfer interactions between the ligand's donor atoms and the metal's acceptor orbitals, providing insight into the covalency and strength of the metal-ligand bonds. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. scirp.orgscirp.org For these complexes, the negative potential is typically concentrated around the electronegative sulfur and oxygen atoms, confirming their role as the primary coordination sites.

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for a Related Thiourea Derivative Complex Data presented is for an analogous compound to illustrate typical computational findings.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.79 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.54 | Chemical reactivity and stability |

| Ionization Potential (I) | 5.79 | Energy required to remove an electron |

| Electron Affinity (A) | 1.25 | Energy released when gaining an electron |

| Global Hardness (η) | 2.27 | Resistance to change in electron configuration |

| Electronegativity (χ) | 3.52 | Power to attract electrons |

Prediction of Spectroscopic Properties of Metal Complexes

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of metal complexes. researchgate.net By correlating theoretical spectra with experimental data, researchers can confirm the geometric and electronic structures of newly synthesized compounds. researchgate.net

For complexes of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea, TD-DFT can simulate UV-Visible absorption spectra. The calculations identify the electronic transitions responsible for the observed absorption bands, which typically include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π→π*) transitions. researchgate.net The predicted absorption wavelengths (λmax) and oscillator strengths can be compared directly with experimental spectra to validate the computational model.

DFT calculations are also used to predict vibrational spectra (Infrared and Raman). The computed vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the complex. In the context of thiourea ligand coordination, significant shifts in the vibrational frequencies of the C=S and C=O groups upon complexation are key indicators of bonding to the metal center. A decrease in the C=S and C=O stretching frequencies in the experimental IR spectrum, corroborated by DFT calculations, provides strong evidence of coordination through the sulfur and oxygen atoms. mdpi.com

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Peaks for Representative Thiourea Metal Complexes Data is for analogous Ni(II) and Pd(II) complexes to illustrate the predictive power of TD-DFT. researchgate.net

| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Assigned Transition |

|---|---|---|---|

| Ni(II) Complex | 395 | 388 | MLCT / Intra-ligand |

| Ni(II) Complex | 328 | 320 | Intra-ligand (π→π) |

| Pd(II) Complex | 410 | 402 | MLCT |

| Pd(II) Complex | 340 | 335 | Intra-ligand (π→π) |

Catalytic Applications of Metal Complexes (Homogeneous and Heterogeneous)

Transition metal complexes are paramount in the field of catalysis, driving countless chemical transformations. researchgate.net The ability of transition metals to exist in various oxidation states and coordinate with substrates makes them effective catalysts. youtube.comchemistryguru.com.sg Metal complexes of thiourea derivatives have been recognized for their potential in various catalytic applications. nih.govmdpi.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. youtube.com Metal complexes of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea are expected to be soluble in common organic solvents, making them suitable candidates for homogeneous catalytic processes. Research on analogous acylthiourea ligands has shown that their Ruthenium(II) complexes act as efficient pre-catalysts for transfer hydrogenation reactions. nih.gov For instance, Ru(II)(η⁶-p-cymene) complexes bearing acylthiourea ligands have successfully catalyzed the reduction of ketones and aldehydes to their corresponding alcohols, using 2-propanol as a hydrogen source. nih.gov The mechanism often involves the formation of a metal-hydride intermediate, which then transfers a hydride to the carbonyl substrate. libretexts.org

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants. youtube.com This approach offers significant advantages, including ease of separation of the catalyst from the product mixture and improved catalyst recyclability. researchgate.net Metal complexes of 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea can be immobilized onto solid supports, such as silica (B1680970) nanoparticles or polymers, to create heterogeneous catalysts. An acylthiourea-ligated Fe(II) complex supported on silica nanoparticles has been reported as an effective catalyst for the transfer hydrogenation of carbonyl compounds, demonstrating the viability of this approach. nih.gov The solid support prevents the leaching of the metal complex while maintaining its catalytic activity over multiple cycles.

Table 3: Catalytic Performance of an Analogous Acylthiourea-Based Ru(II) Complex in Transfer Hydrogenation Data from a study on a related Ru(II)(p-cymene) complex with a pyridine-based acylthiourea ligand. nih.gov

| Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 5 | 99 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 5 | 98 |

| Benzophenone | Diphenylmethanol | 12 | 95 |

| Cyclohexanone | Cyclohexanol | 5 | 99 |

Advanced Applications and Methodological Investigations Excluding Clinical/human Data

Potential as Analytical Reagents

The unique chelating properties of the acylthiourea backbone make it a versatile scaffold for developing analytical reagents for ion detection and separation. The presence of nucleophilic heteroatoms (O, S, and N) allows these molecules to form stable complexes with various metal ions. rsc.org

Derivatives of benzoylthiourea (B1224501) have demonstrated significant capabilities as chemosensors for the detection of various metal ions. The interaction with a metal cation alters the electronic properties of the molecule, leading to a detectable optical response, such as a change in color (colorimetric) or fluorescence (fluorometric). rsc.orgresearchgate.net This functionality is crucial for monitoring environmental and biological systems.

Acylthiourea derivatives have been identified as highly sensitive and selective chemosensors for a range of cations, including heavy metals like Cu²⁺, Hg²⁺, Cd²⁺, and Pb²⁺. researchgate.netgazi.edu.tr For instance, certain N-benzoyl-N',N'-dialkylthiourea compounds form stable, colored complexes with copper(II) and nickel(II), allowing for their visual detection. nih.gov The selectivity of these reagents can be tuned by modifying the substituents on the aromatic rings. Research on N-benzoyl-N′,N′-diheptadecylthiourea has shown it to be a highly selective extractant for mercury(II), showing no extraction for cadmium(II) or lead(II) in nitrate (B79036) media, highlighting its potential for selective quantification. researchgate.net

| Derivative Class | Target Ions | Detection Method | Reference |

|---|---|---|---|

| Urea (B33335)/Thiourea (B124793) Chromofluorogenic Sensors | Ag⁺, Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺ | Colorimetric/Fluorometric | rsc.org |

| Acylthiourea Sensors | Cu²⁺, Hg²⁺, Cd²⁺, U⁴⁺, Pb²⁺, Pt⁴⁺, Pd²⁺ | Chemosensing/Adsorption | gazi.edu.tr |

| N-benzoyl-N′,N′-diheptadecylthiourea | Hg(II) (selective over Cd(II), Pb(II)) | Liquid-Liquid Extraction | researchgate.net |

The ability of benzoylthiourea derivatives to selectively bind metal ions has been exploited in the development of advanced separation techniques. These methods are critical for purifying materials, remediating waste streams, and pre-concentrating trace elements for analysis.

In the field of hydrometallurgy, N-benzoylthiourea derivatives have been successfully employed for the selective liquid-liquid extraction of gold(III) from aqueous chloride solutions. tandfonline.com These reagents demonstrated the ability to separate gold from common base metals like copper(II), iron(III), and zinc(II), which is a significant advantage in gold refining processes. tandfonline.com Similarly, ionic liquids functionalized with thiourea groups have been developed for the selective extraction of gold(III) and silver(I). researcher.life

Beyond liquid-liquid extraction, these compounds are suitable for solid-phase extraction methods. A solid-supported liquid membrane (SLM) system incorporating N-benzoyl-N′,N′-diheptadecylthiourea as the carrier was developed for the selective transport and enrichment of mercury from dilute solutions, demonstrating the feasibility of using these compounds in continuous separation processes. researchgate.net

Material Science and Optoelectronic Applications

The benzothiazole (B30560) moiety is a well-known fluorophore, and its incorporation into the acylthiourea structure imparts interesting optical and electronic properties. These characteristics position 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea and related compounds as candidates for use in advanced materials and electronic devices.

Benzothiazole derivatives are recognized for their fluorescent properties, making them valuable in the development of light-emitting materials. researchgate.net Studies on benzoylthiourea isomers have revealed complex photophysical behaviors, including the observation of multiple fluorescence bands in the ultraviolet and visible regions. nih.gov This phenomenon is attributed to advanced photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT), which can be modulated by solvent polarity and molecular structure. nih.gov Theoretical studies have further corroborated the potential of benzothiazole derivatives for emitting light across the visible spectrum, from bluish-white to red. research-nexus.netresearchgate.net

| Compound Class | Observed Property | Potential Mechanism | Reference |

|---|---|---|---|

| Benzoylthiourea Isomers | Quadruple fluorescence bands (UV-Vis) | ESIPT and TICT | nih.gov |

| 2-Aryl-benzothiazoles | Fluorescence emission (380-450 nm) | π-π* transitions | researchgate.net |

| Benzothiazole Derivatives (Theoretical) | Bluish-white or red light emission | Modulation of HOMO-LUMO gap | research-nexus.netresearchgate.net |

The promising optical properties of benzothiazole derivatives have led to their investigation as materials for Organic Light-Emitting Diodes (OLEDs). research-nexus.netcambridge.org The non-planar structure of some benzothiazole derivatives is considered crucial for their performance in optoelectronic devices. research-nexus.net By incorporating structural features like thiophene (B33073) bridges, researchers have successfully developed benzothiadiazole-based emitters for deep-red to near-infrared (NIR) OLEDs, achieving high maximum external quantum efficiencies (EQE) of up to 5.75%. frontiersin.org

In addition to light emission, the thiourea group is an excellent hydrogen-bond donor, making it an ideal recognition site for anion sensing. nih.govdigitellinc.com Thiourea-based chemosensors can detect various anions, including fluoride, acetate, and cyanide, through interactions that perturb the molecule's electronic structure, resulting in a colorimetric or fluorescent signal. nih.govnih.gov This makes them valuable for applications in environmental monitoring and quality control.

Development as Chemical Biology Probes (In Vitro Research Tools)

Benzothiazole-thiourea derivatives have been widely explored as inhibitors of various enzymes, making them valuable as chemical probes for studying biological pathways in vitro. Their mechanism often involves targeted interactions with the active sites of enzymes, enabled by the molecule's specific geometry and hydrogen-bonding capabilities. mdpi.com

For example, benzothiazole-thiourea hybrids have been synthesized as potent in vitro inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net One such derivative exhibited an IC₅₀ value of 1.34 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.83 µM). nih.govresearchgate.net This makes these compounds useful tools for research in dermatology and food science.

In the context of neurodegenerative disease research, benzothiazolyl ureas (a closely related class) have been identified as uncompetitive, low-micromolar inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease. semanticscholar.org Other hydroxybenzothiazole urea compounds were found to be highly potent inhibitors of Dyrk1A kinase, another therapeutic target in neurodegeneration, with IC₅₀ values as low as 9.4 nM. nih.gov Furthermore, N-benzoyl-N'-phenylthiourea derivatives have been investigated as in vitro inhibitors of macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses. jppres.comunair.ac.id

| Derivative Class | Enzyme Target | Reported Potency (IC₅₀) | Relevance | Reference |

|---|---|---|---|---|

| Benzothiazole-thiourea hybrid | Mushroom Tyrosinase | 1.34 µM | Melanogenesis research | nih.govresearchgate.net |

| Benzothiazolyl urea | 17β-HSD10 | 1–2 µM | Alzheimer's disease research | semanticscholar.org |

| Hydroxybenzothiazole urea | Dyrk1A Kinase | 9.4 nM | Neurodegeneration research | nih.gov |

| N-benzoyl-N'-phenylthiourea | Macrophage Migration Inhibitory Factor (MIF) | Activity demonstrated | Inflammation research | jppres.comunair.ac.id |

Design of Fluorescent or Affinity Probes for Biological Systems

The intrinsic properties of the benzothiazole ring system make it an excellent candidate for the design of fluorescent probes. Benzothiazole and its derivatives often exhibit favorable photophysical properties, including significant fluorescence. stemmpress.comresearchgate.net The design of a fluorescent probe based on 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea would involve strategic chemical modifications to harness these properties for the detection of specific biological targets.

Fluorescent Probes:

The general strategy for developing a fluorescent probe from a bioactive compound like 1-Benzothiazol-2-yl-3-(4-methyl-benzoyl)-thiourea involves the introduction of a recognition element that selectively interacts with a target analyte. This interaction would then elicit a change in the fluorescent properties of the benzothiazole core, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength. nih.gov For instance, modifications to the 4-methyl-benzoyl group or the benzothiazole ring could be made to introduce binding sites for specific metal ions, anions, or biomolecules. researchgate.net The thiourea moiety can also participate in binding interactions, particularly through hydrogen bonding.